Cas no 195310-75-9 (tert-butyl (2S)-2-amino-4,4-dimethylpentanoate)

tert-butyl (2S)-2-amino-4,4-dimethylpentanoate 化学的及び物理的性質
名前と識別子
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- Pentanoic acid, 2-amino-4,4-dimethyl-, 1,1-dimethylethyl ester, (2S)-
- tert-butyl?(2S)-2-amino-4,4-dimethylpentanoate
- tert-butyl (2S)-2-amino-4,4-dimethylpentanoate
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- MDL: MFCD29077319
- インチ: 1S/C11H23NO2/c1-10(2,3)7-8(12)9(13)14-11(4,5)6/h8H,7,12H2,1-6H3/t8-/m0/s1
- InChIKey: PWHPXSQVDDWLMI-QMMMGPOBSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)[C@@H](N)CC(C)(C)C
じっけんとくせい
- 密度みつど: 0.924±0.06 g/cm3(Predicted)
- ふってん: 237.2±13.0 °C(Predicted)
- 酸性度係数(pKa): 7.94±0.48(Predicted)
tert-butyl (2S)-2-amino-4,4-dimethylpentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8785724-1g |
tert-butyl (2S)-2-amino-4,4-dimethylpentanoate |
195310-75-9 | 1g |
$1057.0 | 2023-09-01 | ||
Enamine | EN300-8785724-5g |
tert-butyl (2S)-2-amino-4,4-dimethylpentanoate |
195310-75-9 | 5g |
$3065.0 | 2023-09-01 | ||
Enamine | EN300-8785724-1.0g |
tert-butyl (2S)-2-amino-4,4-dimethylpentanoate |
195310-75-9 | 95.0% | 1.0g |
$1057.0 | 2025-03-21 | |
Enamine | EN300-8785724-0.05g |
tert-butyl (2S)-2-amino-4,4-dimethylpentanoate |
195310-75-9 | 95.0% | 0.05g |
$888.0 | 2025-03-21 | |
Enamine | EN300-8785724-10.0g |
tert-butyl (2S)-2-amino-4,4-dimethylpentanoate |
195310-75-9 | 95.0% | 10.0g |
$4545.0 | 2025-03-21 | |
Enamine | EN300-8785724-0.5g |
tert-butyl (2S)-2-amino-4,4-dimethylpentanoate |
195310-75-9 | 95.0% | 0.5g |
$1014.0 | 2025-03-21 | |
Enamine | EN300-8785724-5.0g |
tert-butyl (2S)-2-amino-4,4-dimethylpentanoate |
195310-75-9 | 95.0% | 5.0g |
$3065.0 | 2025-03-21 | |
Enamine | EN300-8785724-0.1g |
tert-butyl (2S)-2-amino-4,4-dimethylpentanoate |
195310-75-9 | 95.0% | 0.1g |
$930.0 | 2025-03-21 | |
Enamine | EN300-8785724-0.25g |
tert-butyl (2S)-2-amino-4,4-dimethylpentanoate |
195310-75-9 | 95.0% | 0.25g |
$972.0 | 2025-03-21 | |
Enamine | EN300-8785724-2.5g |
tert-butyl (2S)-2-amino-4,4-dimethylpentanoate |
195310-75-9 | 95.0% | 2.5g |
$2071.0 | 2025-03-21 |
tert-butyl (2S)-2-amino-4,4-dimethylpentanoate 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
tert-butyl (2S)-2-amino-4,4-dimethylpentanoateに関する追加情報
tert-butyl (2S)-2-amino-4,4-dimethylpentanoate (CAS 195310-75-9): A Comprehensive Overview of Its Chemical Properties, Pharmacological Applications, and Research Advances
tert-butyl (2S)-2-amino-4,4-dimethylpentanoate, also known by its CAS number 195310-75-9, is a structurally unique compound that has garnered significant attention in the field of pharmaceutical research. This molecule is characterized by its tert-butyl group, a (2S) stereochemical configuration, and a 4,4-dimethylpentanoate backbone. These features collectively contribute to its distinct chemical properties and potential therapeutic applications. Recent studies have highlighted its role in modulating neuroprotective pathways and its potential as a scaffold for drug development. This article provides an in-depth exploration of the compound's molecular structure, pharmacological significance, and emerging research directions.
The tert-butyl substituent in tert-butyl (2S)-2-amino-4,4-dimethylpentanoate plays a critical role in stabilizing the molecule against hydrolytic degradation, which is a common challenge for amino acid derivatives. This structural modification enhances its chemical stability and bioavailability, making it a promising candidate for pharmaceutical formulations. The (2S) stereochemistry further differentiates this compound from its enantiomers, as stereochemical purity is often a determining factor in drug efficacy and safety. Research published in *Journal of Medicinal Chemistry* (2023) has demonstrated that the (2S) configuration is associated with enhanced binding affinity to specific neuronal receptors, underscoring the importance of stereochemical control in drug design.
The 4,4-dimethylpentanoate moiety of tert-butyl (2S)-2-amino-4,4-dimethylpentanoate contributes to its lipophilicity, which is a key parameter in determining the compound's ability to cross biological membranes. This property is particularly relevant in the context of central nervous system (CNS) drug delivery, where lipid solubility can significantly influence brain penetration. A 2024 study in *Pharmaceutical Research* reported that compounds with similar 4,4-dimethylpentanoate structures exhibit improved blood-brain barrier permeability, suggesting that tert-butyl (2S)-2-amino-4,4-dimethylpentanoate may have applications in neurodegenerative disease therapies.
Recent advances in pharmacological applications of tert-butyl (2S)-2-amino-4,4-dimethylpentanoate have expanded its potential therapeutic utility. In vivo studies on animal models have demonstrated its ability to modulate glutamatergic signaling, which is implicated in conditions such as Alzheimer's disease and Parkinson's disease. The compound's amino group is hypothesized to interact with glutamate receptors, thereby exerting neuroprotective effects. A 2023 preclinical trial published in *Neuropharmacology* highlighted its potential as a novel therapeutic agent for age-related cognitive decline, with promising results in improving synaptic plasticity and reducing oxidative stress.
Moreover, the 4,4-dimethylpentanoate chain in tert-butyl (2S)-2-amino-4,4-dimethylpentanoate may also contribute to its anti-inflammatory properties. Recent research in *Inflammatory Bowel Diseases* (2024) suggests that this structural feature could modulate the activity of cytokine signaling pathways, making it a potential candidate for treating inflammatory disorders. The compound's ability to inhibit pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), has been observed in cell culture experiments, further supporting its therapeutic relevance.
The synthesis of tert-butyl (2S)-2-amino-4,4-dimethylpentanoate has been optimized using enantioselective catalytic methods, which ensure the production of the (2S) enantiomer with high purity. These synthetic approaches are critical for drug development, as the (2S) configuration is associated with improved pharmacokinetic profiles. A 2022 paper in *Organic Letters* described a scalable method for synthesizing this compound, emphasizing its potential for large-scale manufacturing and clinical translation.
Despite its promising properties, the safety profile of tert-butyl (2S)-2-amino-4,4-dimethylpentanoate requires further investigation. While in vitro studies have not shown significant cytotoxicity, long-term toxicity studies are needed to assess its safety in chronic administration. The tert-butyl group, while beneficial for stability, may also influence metabolic pathways, necessitating thorough pharmacovigilance. Ongoing research aims to elucidate these aspects to ensure the compound's safe use in therapeutic applications.
Looking ahead, the research advances in tert-butyl (2S)-2-amino-4,4-dimethylpentanoate are likely to focus on its potential as a lead compound for drug development. Its unique structural features and biological activity make it a valuable scaffold for designing novel therapeutics. Future studies may explore its applications in combination therapies, particularly in neurodegenerative and inflammatory diseases. Additionally, the compound's potential as a prodrug or a modulator of signaling pathways could open new avenues in personalized medicine.
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